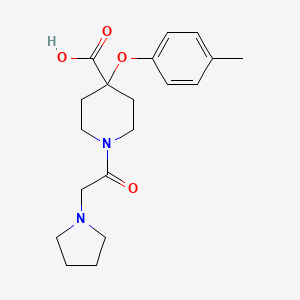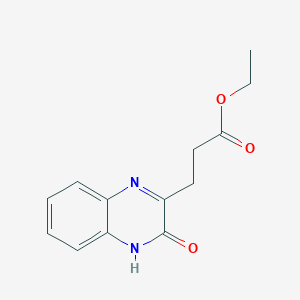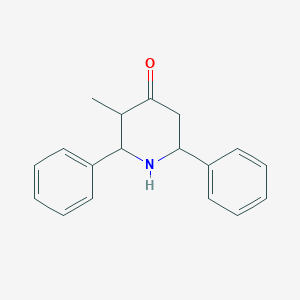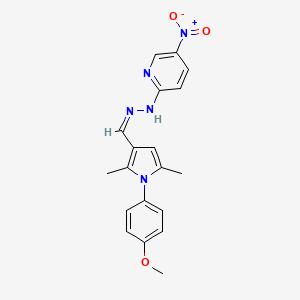
4-(4-methylphenoxy)-1-(pyrrolidin-1-ylacetyl)piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-methylphenoxy)-1-(pyrrolidin-1-ylacetyl)piperidine-4-carboxylic acid, also known as MPAA, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 4-(4-methylphenoxy)-1-(pyrrolidin-1-ylacetyl)piperidine-4-carboxylic acid is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the inhibition of cell proliferation. This compound has been shown to bind to sigma-1 receptors, which are involved in various cellular processes, including neurotransmitter release and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the enhancement of dopamine and norepinephrine release, the inhibition of cancer cell proliferation, and the induction of apoptosis in cancer cells. This compound has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(4-methylphenoxy)-1-(pyrrolidin-1-ylacetyl)piperidine-4-carboxylic acid in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to fully elucidate its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of 4-(4-methylphenoxy)-1-(pyrrolidin-1-ylacetyl)piperidine-4-carboxylic acid. One direction is to further elucidate its mechanism of action, which may lead to the development of more targeted and effective therapies. Another direction is to explore its potential as a treatment for addiction and depression, as well as its potential as a cancer treatment. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound.
Métodos De Síntesis
The synthesis of 4-(4-methylphenoxy)-1-(pyrrolidin-1-ylacetyl)piperidine-4-carboxylic acid involves the reaction of 4-(4-methylphenoxy)piperidine with pyrrolidine-1-acetic acid in the presence of a coupling reagent. The resulting product is then treated with trifluoroacetic acid to obtain this compound in high purity.
Aplicaciones Científicas De Investigación
4-(4-methylphenoxy)-1-(pyrrolidin-1-ylacetyl)piperidine-4-carboxylic acid has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug addiction. In neuroscience, this compound has been shown to enhance the release of dopamine and norepinephrine, which are neurotransmitters involved in reward and motivation. This suggests that this compound may have potential as a treatment for addiction and depression.
In cancer research, this compound has been studied for its ability to inhibit the growth of cancer cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells. This suggests that this compound may have potential as a cancer treatment.
Propiedades
IUPAC Name |
4-(4-methylphenoxy)-1-(2-pyrrolidin-1-ylacetyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-15-4-6-16(7-5-15)25-19(18(23)24)8-12-21(13-9-19)17(22)14-20-10-2-3-11-20/h4-7H,2-3,8-14H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTRNCRHPDAUMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2(CCN(CC2)C(=O)CN3CCCC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropyl-N-[(3-methyl-2-thienyl)methyl]quinoline-3-carboxamide](/img/structure/B5426151.png)
![methyl 2-{[3-(1,3-benzodioxol-5-yl)-2-cyanoacryloyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5426160.png)
![4-[(4-fluorophenyl)sulfonyl]-N-(3-methylphenyl)-1-piperazinecarboxamide](/img/structure/B5426162.png)

![N-[4-(diethylamino)benzyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5426196.png)
![1-[2-(4-chlorophenoxy)butanoyl]-4-piperidinecarboxamide](/img/structure/B5426204.png)

![2-[2-(2-methoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5426207.png)
![1-[(1,3-benzodioxol-5-yloxy)acetyl]pyrrolidine](/img/structure/B5426216.png)
![methyl 4-{[(3-fluorophenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B5426218.png)

![methyl 4-cyano-3-methyl-5-{[(4-methyl-2-nitrophenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5426241.png)

